7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2. It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylpyridine with a chlorinating agent to introduce the chlorine atom at the 7-position of the pyridine ring. This is followed by cyclization to form the fused pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of suitable solvents, catalysts, and temperature control .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and signaling pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBRNMJLZZVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430797 |
Source
|
Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-19-7 |
Source
|
Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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